(S)-(6-(Piperidin-2-yl)pyridin-3-yl)methanol
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Overview
Description
(S)-(6-(Piperidin-2-yl)pyridin-3-yl)methanol is a chiral compound that features a piperidine ring attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6-(Piperidin-2-yl)pyridin-3-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Attachment to Pyridine: The piperidine ring is then attached to the pyridine ring through a nucleophilic substitution reaction.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
(S)-(6-(Piperidin-2-yl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The piperidine or pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary, but typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the piperidine or pyridine rings.
Scientific Research Applications
(S)-(6-(Piperidin-2-yl)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(6-(Piperidin-2-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings play a crucial role in binding to these targets, while the methanol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-(6-(Piperidin-2-yl)pyridin-3-yl)methanol: The enantiomer of the compound, which may have different biological activities.
Piperidine derivatives: Compounds with similar piperidine structures but different substituents.
Pyridine derivatives: Compounds with similar pyridine structures but different substituents.
Uniqueness
(S)-(6-(Piperidin-2-yl)pyridin-3-yl)methanol is unique due to its specific chiral configuration and the presence of both piperidine and pyridine rings. This combination of features allows it to interact with a wide range of molecular targets, making it a valuable compound in various fields of research and application.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
[6-[(2S)-piperidin-2-yl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C11H16N2O/c14-8-9-4-5-11(13-7-9)10-3-1-2-6-12-10/h4-5,7,10,12,14H,1-3,6,8H2/t10-/m0/s1 |
InChI Key |
ZZIHBEFFSPZKPZ-JTQLQIEISA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=NC=C(C=C2)CO |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(C=C2)CO |
Origin of Product |
United States |
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